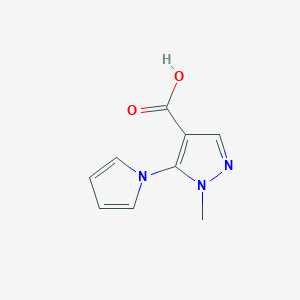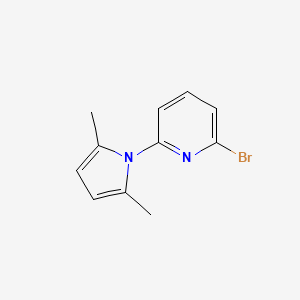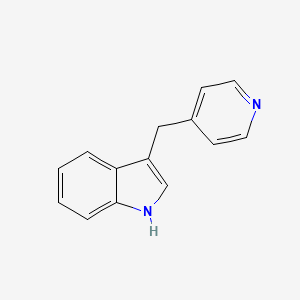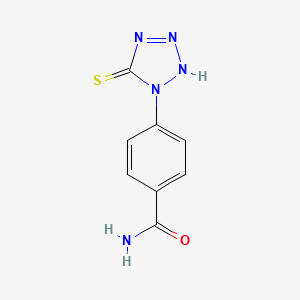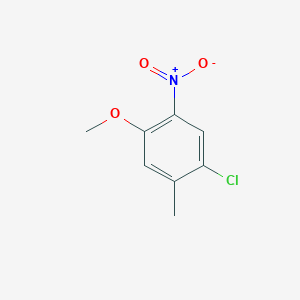
1-Chloro-4-methoxy-2-methyl-5-nitrobenzene
Vue d'ensemble
Description
“1-Chloro-4-methoxy-2-methyl-5-nitrobenzene” is a chemical compound with the molecular formula C8H8ClNO3 . It is a solid substance under normal conditions .
Molecular Structure Analysis
The molecular structure of “1-Chloro-4-methoxy-2-methyl-5-nitrobenzene” can be represented by the SMILES stringCOc1cc(ccc1Cl)N+[O-] . This indicates that the molecule contains a methoxy group (OCH3), a nitro group (NO2), and a chlorine atom (Cl) attached to a benzene ring. Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Chloro-4-methoxy-2-methyl-5-nitrobenzene” include its molecular weight (201.61 g/mol), its solid physical form, and its storage temperature (inert atmosphere, 2-8°C) .Applications De Recherche Scientifique
Ruthenium-Catalyzed Reduction of Nitroarenes
Ruthenium catalysis has been employed for the reduction of various nitroarenes, including those with chloro, methyl, or methoxy substituents, to their corresponding aminoarenes using formic acid. This process demonstrates high yields and selectivity, showcasing the potential of 1-Chloro-4-methoxy-2-methyl-5-nitrobenzene in similar reductions (Watanabe et al., 1984).
Synthesis of 1H-Indazoles
The compound has potential utility in the synthesis of 1H-indazoles through rhodium and copper-catalyzed C-H activation and C-N/N-N coupling. This process uses nitrosobenzenes as aminating reagents and is characterized by high efficiency and functional group tolerance, suggesting that similar methodologies could be applied to 1-Chloro-4-methoxy-2-methyl-5-nitrobenzene (Wang & Li, 2016).
Ethoxylation Reactions
Ethoxylation of p-chloronitrobenzene to ethoxy-4-nitrobenzene, using potassium ethoxide and phase-transfer catalysts under ultrasound irradiation, demonstrates the compound's reactivity in nucleophilic substitution reactions. This suggests that 1-Chloro-4-methoxy-2-methyl-5-nitrobenzene could undergo similar ethoxylation under comparable conditions (Wang & Rajendran, 2007).
Synthesis of 4-Methoxyphenol
The synthesis pathway involving the conversion of 4-chloro-1-nitrobenzene to 4-methoxy-1-nitrobenzene, and its subsequent reduction and diazotization to 4-methoxyphenol, provides insights into the potential synthetic applications of 1-Chloro-4-methoxy-2-methyl-5-nitrobenzene in producing valuable chemical intermediates (Jian, 2000).
Safety And Hazards
This compound is associated with certain hazards. The safety information includes pictograms GHS07, a signal word “Warning”, and hazard statements H315-H319-H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .
Propriétés
IUPAC Name |
1-chloro-4-methoxy-2-methyl-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-5-3-8(13-2)7(10(11)12)4-6(5)9/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYKGERLHQSWZHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70578963 | |
| Record name | 1-Chloro-4-methoxy-2-methyl-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70578963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-methoxy-2-methyl-5-nitrobenzene | |
CAS RN |
101080-03-9 | |
| Record name | 1-Chloro-4-methoxy-2-methyl-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70578963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]](/img/structure/B1610910.png)


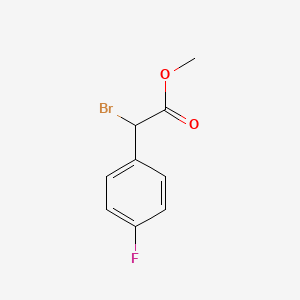
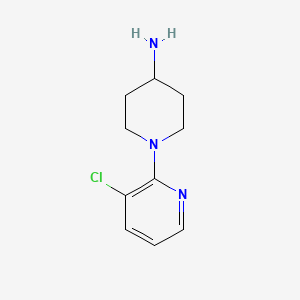
![3-[(6-Chloropyridazin-3-yl)amino]propanoic acid](/img/structure/B1610922.png)
![Dibenzo[c,h]acridine-2,12-dicarbaldehyde](/img/structure/B1610923.png)


